2-(4-Chlorobenzyloxy)benzoyl chloride
Overview
Description
2-(4-Chlorobenzyloxy)benzoyl chloride is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug synthesis and material science, making it a crucial component in cutting-edge studies.
Preparation Methods
The synthesis of 2-(4-Chlorobenzyloxy)benzoyl chloride typically involves the reaction of 2-(4-Chlorobenzyloxy)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography. Once the reaction is complete, the solvent and excess thionyl chloride are removed under reduced pressure, yielding this compound as a product .
Chemical Reactions Analysis
2-(4-Chlorobenzyloxy)benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-(4-Chlorobenzyloxy)benzoic acid.
Reduction: It can be reduced to 2-(4-Chlorobenzyloxy)benzyl alcohol using reducing agents like lithium aluminum hydride.
Common reagents used in these reactions include thionyl chloride, amines, alcohols, and lithium aluminum hydride. The major products formed from these reactions are amides, esters, acids, and alcohols .
Scientific Research Applications
2-(4-Chlorobenzyloxy)benzoyl chloride is widely used in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is employed in the modification of biomolecules for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyloxy)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-(4-Chlorobenzyloxy)benzoyl chloride can be compared with other similar compounds such as:
2-Chlorobenzoyl chloride: Similar in structure but lacks the benzyloxy group, making it less versatile in certain applications.
4-Chlorobenzoyl chloride: Similar but with the chloro substituent in the para position, affecting its reactivity and applications.
2-(4-Methoxybenzyloxy)benzoyl chloride: Similar but with a methoxy group instead of a chloro group, altering its chemical properties and reactivity.
These comparisons highlight the unique properties of this compound, particularly its versatility and reactivity in various chemical reactions.
Properties
IUPAC Name |
2-[(4-chlorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-7-5-10(6-8-11)9-18-13-4-2-1-3-12(13)14(16)17/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HELMBLZDPJHZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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